Cas no 116598-69-7 (2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile structure](https://fr.kuujia.com/scimg/cas/116598-69-7x500.png)
116598-69-7 structure
Nom du produit:2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile
Numéro CAS:116598-69-7
Le MF:C9H12N4
Mégawatts:176.21838092804
MDL:MFCD00980781
CID:223397
PubChem ID:2849424
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile
- (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
- 5H-1,2,4-Triazolo[4,3-a]azepine-3-acetonitrile,6,7,8,9-tetrahydro-
- (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile
- 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile
- 6,7,8,9-Tetrahydro-5H-[1,2,4]-triazolo[4,3-a]azepine-3-acetonitrile
- 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile
- IDI1_020857
- F0784-0260
- EN300-01415
- EU-0073979
- 116598-69-7
- J-501643
- BS-19284
- 5H-1,2,4-Triazolo[4,3-a]azepine-3-acetonitrile, 6,7,8,9-tetrahydro-
- 6,7,8,9-tetrahydro-5h-[1,2,4]triazolo-[4,3-a]azepin-3-ylacetonitrile
- Z56904672
- MFCD00980781
- (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepi
- AKOS000122264
- CCG-2656
- Cambridge id 5511093
- CS-0212884
- HMS1478F21
- PSFLXSYUOJMEQK-UHFFFAOYSA-N
- A893556
- DTXSID00385960
- ChemDiv3_001891
- BB 0218410
- STK731558
- AH-262/36919007
- G31903
-
- MDL: MFCD00980781
- Piscine à noyau: InChI=1S/C9H12N4/c10-6-5-9-12-11-8-4-2-1-3-7-13(8)9/h1-5,7H2
- La clé Inchi: PSFLXSYUOJMEQK-UHFFFAOYSA-N
- Sourire: C1CCC2=NN=C(CC#N)N2CC1
Propriétés calculées
- Qualité précise: 176.10636
- Masse isotopique unique: 176.106
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 1
- Complexité: 219
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.2
- Surface topologique des pôles: 54.5A^2
Propriétés expérimentales
- Dense: 1.28
- Point d'ébullition: 410°Cat760mmHg
- Point d'éclair: 201.8°C
- Indice de réfraction: 1.663
- Le PSA: 54.5
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | T889793-100mg |
2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile |
116598-69-7 | 100mg |
$ 65.00 | 2022-06-02 | ||
Life Chemicals | F0784-0260-2μmol |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile |
116598-69-7 | 90%+ | 2μl |
$57.0 | 2023-05-18 | |
Enamine | EN300-01415-0.05g |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile |
116598-69-7 | 95% | 0.05g |
$37.0 | 2023-05-17 | |
eNovation Chemicals LLC | D541030-1g |
(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)-ACETONITRILE |
116598-69-7 | 95% | 1g |
$400 | 2024-06-05 | |
Alichem | A449037742-10g |
2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile |
116598-69-7 | 95% | 10g |
$731.88 | 2023-09-04 | |
Life Chemicals | F0784-0260-2mg |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile |
116598-69-7 | 90%+ | 2mg |
$59.0 | 2023-05-18 | |
Life Chemicals | F0784-0260-3mg |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile |
116598-69-7 | 90%+ | 3mg |
$63.0 | 2023-05-18 | |
TRC | T889793-500mg |
2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile |
116598-69-7 | 500mg |
$ 210.00 | 2022-06-02 | ||
Enamine | EN008-7146-1g |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile |
116598-69-7 | 95% | 1g |
$160.0 | 2023-10-28 | |
Aaron | AR000DJA-1g |
5H-1,2,4-Triazolo[4,3-a]azepine-3-acetonitrile, 6,7,8,9-tetrahydro- |
116598-69-7 | 95% | 1g |
$245.00 | 2025-01-20 |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile Littérature connexe
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
116598-69-7 (2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile) Produits connexes
- 82358-07-4(2-Hydroxythiazole)
- 2172556-65-7(ethyl 2-(3-hydroxyazetidin-3-yl)bicyclo2.2.1heptane-2-carboxylate)
- 27584-70-9(2-Oxazolone)
- 2138392-28-4(5-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)thiophene-2-carbonitrile)
- 2091652-69-4(1-(chloromethyl)-5-ethyl-3-(thiophen-3-yl)-1H-pyrazole)
- 5106-00-3((S)-METHYL 3-(4-HYDROXY-3-NITROPHENYL)-2-(2,2,2-TRIFLUOROACETYLAMINO)PROPIONATE)
- 930464-09-8(6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)
- 1564720-61-1(2-(Butan-2-yloxy)-6-chloroaniline)
- 1804465-88-0(4-(Aminomethyl)-3-methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1218789-62-8(3-Methoxycarbonyl-5-(cyclopropylmethoxy)phenylboronic acid, pinacol ester)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:116598-69-7)2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile

Pureté:99%/99%/99%
Quantité:1g/5g/10g
Prix ($):186.0/508.0/750.0